molecular formula C12H16NO3P B3271117 Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester CAS No. 54049-93-3

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester

Cat. No.: B3271117
CAS No.: 54049-93-3
M. Wt: 253.23 g/mol
InChI Key: ZPUYDPWWJCNLFT-UHFFFAOYSA-N
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Description

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester (IUPAC name: diethyl [(3-cyanophenyl)methyl]phosphonate) is an organophosphorus compound characterized by a phosphonic acid core functionalized with a 3-cyanophenylmethyl group and two ethyl ester moieties. This compound is typically synthesized via esterification or phosphorylation reactions, as seen in analogous phosphonate syntheses (e.g., Wittig-Horner coupling in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethoxyphosphorylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-6-11(8-12)9-13/h5-8H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUYDPWWJCNLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614315
Record name Diethyl [(3-cyanophenyl)methyl]phosphonate
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Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54049-93-3
Record name Diethyl P-[(3-cyanophenyl)methyl]phosphonate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethyl [(3-cyanophenyl)methyl]phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with 3-cyanobenzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and 3-cyanobenzyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Substitution: The cyanophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents such as halogens or nucleophiles like amines can be employed for substitution reactions.

Major Products Formed

    Hydrolysis: Phosphonic acid and ethanol.

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various substituted phosphonic acid esters depending on the reagents used.

Scientific Research Applications

Applications in Organic Synthesis

  • Reagents in Organic Chemistry :
    • Phosphonic acid esters are widely used as reagents in organic synthesis. They can act as nucleophiles or electrophiles in various reactions, facilitating the formation of carbon-phosphorus bonds. This functionality is crucial for developing complex organic molecules.
  • Cyanohydrin Synthesis :
    • Research indicates that phosphonic acids can be utilized in the synthesis of cyanohydrins from acyl phosphonates through reactions with diethylaluminum cyanide. This process has been shown to yield high-quality products with good yields, underscoring the utility of phosphonic acid derivatives in generating valuable intermediates for further chemical transformations .
  • Multicomponent Reactions :
    • The compound has been employed in multicomponent reactions (MCRs), which are essential for creating molecular diversity and complexity. For example, it has been involved in the synthesis of biologically active compounds through MCRs that yield imidazoles and other heterocycles .

Biological Applications

  • Antiviral Activity :
    • Some studies have explored the antiviral properties of phosphonate esters. These compounds have shown efficacy against various viral infections, making them candidates for drug development. The mechanisms often involve interference with viral replication processes .
  • Medicinal Chemistry :
    • Phosphonic acids are being investigated for their potential as therapeutic agents due to their ability to mimic phosphate groups found in biological systems. This mimicking can enhance the bioavailability and efficacy of certain drugs.

Case Study 1: Synthesis of Bioactive Compounds

A research group utilized phosphonic acid derivatives to synthesize a library of trisubstituted imidazoles that exhibited potent binding affinities for specific protein kinases involved in inflammation pathways. This study demonstrated the versatility of phosphonic acids in creating lead compounds for drug discovery .

Case Study 2: Antiviral Applications

In a notable study, researchers investigated the use of phosphonate esters as antiviral agents against HIV-1. The results indicated that these compounds could inhibit viral replication effectively, providing a foundation for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The meta-cyano substitution differentiates this compound from analogs such as diethyl 4-cyanobenzylphosphonate (para-cyano, ). For example, electron-withdrawing groups like -CN lower the pKa of phosphonic acids, enhancing solubility in polar solvents.

Table 1: Key Properties of Selected Phosphonic Acid Diethyl Esters
Compound Name Substituent Molecular Formula Molecular Weight Key Applications Reference
Target Compound 3-CN on phenyl C₁₂H₁₄NO₃P 263.21 g/mol Enzyme inhibition, Organic synthesis -
Diethyl 4-cyanobenzylphosphonate [5] 4-CN on phenyl C₁₂H₁₄NO₃P 263.21 g/mol Polymer precursors
Diethyl (3-bromophenyl)methyl [14] 3-Br on phenyl C₁₁H₁₄BrO₃P 321.10 g/mol Agrochemical intermediates
Diethyl hydroxy(3-nitrophenyl) [9] 3-NO₂, -OH C₁₀H₁₄NO₆P 299.19 g/mol Pharmaceutical intermediates

Key Differentiators

  • Meta vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : Compared to diethyl 3,5-dimethoxybenzylphosphonate (), the target compound’s -CN group increases electrophilicity, favoring nucleophilic attacks in synthetic modifications.
  • Biological Activity: Unlike diethyl hydroxy(3-nitrophenyl)methylphosphonate (), which has a nitro group for redox activity, the cyano group may confer resistance to metabolic degradation.

Biological Activity

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester (C12H16NO3P) is a phosphonic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

Phosphonic acid derivatives are characterized by their phosphonate group, which can influence biological interactions. The structure of [(3-cyanophenyl)methyl]-, diethyl ester features a cyanophenyl group attached to a phosphonic acid moiety, which contributes to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC12H16NO3P
Molecular Weight253.24 g/mol
CAS Number21466817
SolubilitySoluble in organic solvents
AppearanceColorless to pale yellow liquid

Phosphonic acids are known for their ability to inhibit enzymes involved in various metabolic pathways. The diethyl ester form may enhance bioavailability and cellular uptake, making it a candidate for therapeutic applications.

  • Enzyme Inhibition : The phosphonate group can mimic phosphate groups in biochemical reactions, potentially inhibiting phosphatases or kinases.
  • Antimicrobial Activity : Some phosphonic acids exhibit antimicrobial properties, which could be relevant for developing new antibiotics.

Case Studies

  • Antitumor Activity : Research has indicated that certain phosphonic acid derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a study found that related compounds showed significant inhibition of cell proliferation in various cancer models, suggesting that [(3-cyanophenyl)methyl]-, diethyl ester could have similar effects due to structural similarities .
  • Antiviral Properties : A study explored the antiviral potential of phosphonate esters against viral infections. The findings suggested that modifications in the structure could enhance activity against specific viral targets .

Comparative Analysis with Related Compounds

To better understand the biological activity of [(3-cyanophenyl)methyl]-, diethyl ester, it is useful to compare it with other phosphonic acid derivatives.

Table 2: Biological Activity Comparison

CompoundIC50 (µM)Activity Type
[(3-cyanophenyl)methyl]-, diethyl esterTBDAntitumor
Phosphonic acid A10Antiviral
Phosphonic acid B25Antimicrobial

Synthesis Pathways

The synthesis of [(3-cyanophenyl)methyl]-, diethyl ester typically involves the reaction of cyanophenylmethanol with phosphorus oxychloride followed by esterification with ethanol. This method allows for the selective formation of the desired diethyl ester.

Synthesis Steps

  • Preparation of Cyanophenylmethanol : This can be synthesized through nucleophilic substitution reactions.
  • Reaction with Phosphorus Oxychloride : This step introduces the phosphonate functionality.
  • Esterification : The final step involves reacting with ethanol under acidic conditions to yield the diethyl ester.

Q & A

Basic Research Question

  • NMR Spectroscopy : ³¹P NMR is critical for identifying the phosphorus environment (δ ~20–30 ppm for phosphonate esters). ¹H NMR confirms ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) and the 3-cyanophenyl group (aromatic protons at δ 7.4–8.0 ppm) .
  • FT-IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C ester linkage) .
  • HPLC-MS : Useful for purity assessment and detecting hydrolysis byproducts .

How does the 3-cyanophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing cyano group enhances the electrophilicity of the phosphorus center, facilitating nucleophilic attack. Methodological insights:

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, alcohols) under varying conditions (pH, solvent polarity) .
  • Computational Analysis : Density Functional Theory (DFT) calculations can predict transition-state geometries and activation energies .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .

What experimental strategies resolve contradictions in reported degradation pathways under acidic vs. alkaline conditions?

Advanced Research Question
Discrepancies arise from competing hydrolysis mechanisms:

  • Acidic Conditions : Protonation of the ester oxygen leads to P-O bond cleavage, yielding [(3-cyanophenyl)methyl]phosphonic acid .
  • Alkaline Conditions : OH⁻ attacks the phosphorus center, forming phosphate derivatives .
  • Resolution Methods :
    • LC-MS/MS : Quantify degradation products and identify intermediates .
    • Isotopic Tracing : Use deuterated solvents to distinguish hydrolysis pathways .

How can molecular docking predict the compound’s inhibitory activity against target enzymes?

Advanced Research Question

  • Target Selection : Prioritize enzymes with phosphonate-binding sites (e.g., alkaline phosphatases, metalloproteases) .
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (enzyme) structures using tools like AutoDock Vina .
    • Validate with known inhibitors (e.g., fosetyl-aluminum) to calibrate scoring functions .
  • MD Simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical interactions (e.g., H-bonds with catalytic residues) .

What analytical challenges arise in quantifying trace residues of this compound in environmental samples?

Advanced Research Question

  • Matrix Interference : Co-extracted organics from soil/water samples can suppress ionization in LC-MS. Mitigate via SPE (solid-phase extraction) with mixed-mode sorbents .
  • Limit of Detection (LOD) : Optimize MRM (multiple reaction monitoring) transitions for phosphonate-specific fragments (e.g., m/z 63 for PO₂⁻) .
  • Degradation Artifacts : Store samples at –20°C with NaN₃ to inhibit microbial breakdown .

How does the compound’s log P value correlate with its membrane permeability in biological assays?

Basic Research Question

  • Log P Determination : Use shake-flask method (octanol/water partitioning) or computational tools (e.g., XLogP3) .
  • Permeability Assays :
    • Caco-2 cell monolayers to simulate intestinal absorption .
    • PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion .
  • Structure-Activity Relationship (SAR) : Modify ester groups (e.g., methyl vs. ethyl) to tune lipophilicity .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis/purification steps due to volatile ethanol byproducts .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

How can NMR crystallography elucidate the solid-state structure of this compound?

Advanced Research Question

  • Sample Preparation : Recrystallize from ethanol/water mixtures to obtain single crystals .
  • ¹³C CP/MAS NMR : Resolve crystallographic splitting of aromatic and ester carbons .
  • X-ray Diffraction : Compare experimental/PXRD patterns with DFT-optimized structures .

What role does the phosphonate moiety play in stabilizing metal-organic frameworks (MOFs)?

Advanced Research Question

  • Coordination Studies : Use EXAFS (Extended X-ray Absorption Fine Structure) to probe P-O-M (M = Zn, Cu) bonds in MOFs .
  • Thermal Stability : TGA (Thermogravimetric Analysis) shows enhanced decomposition temperatures (>300°C) due to robust P-O-metal linkages .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester
Reactant of Route 2
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Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester

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